molecular formula C24H23N5O B2767081 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide CAS No. 923679-80-5

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

Cat. No. B2767081
CAS RN: 923679-80-5
M. Wt: 397.482
InChI Key: NRTSMQVJIMUYPX-UHFFFAOYSA-N
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Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide, commonly known as ETP-46464, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which have been shown to have a wide range of effects on cellular signaling pathways.

Mechanism of Action

ETP-46464 works by inhibiting the activity of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These kinases are involved in a variety of cellular signaling pathways, including cell cycle regulation, apoptosis, and inflammation. By inhibiting these kinases, ETP-46464 can disrupt these pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ETP-46464 has been shown to inhibit cell cycle progression, induce apoptosis, and reduce cell migration and invasion. In models of inflammation, ETP-46464 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of neurodegenerative diseases, ETP-46464 has been shown to reduce neuronal cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of ETP-46464 is its specificity for certain protein kinases, which can allow for more targeted effects on cellular signaling pathways. Additionally, ETP-46464 has been shown to have good bioavailability and pharmacokinetic properties, which can make it a promising candidate for further development. However, one limitation of ETP-46464 is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on ETP-46464. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of ETP-46464 in different disease contexts. Finally, there is a need for further research on the long-term safety and tolerability of ETP-46464 in humans.

Synthesis Methods

The synthesis of ETP-46464 involves a multi-step process that begins with the reaction of 2-bromo-6-methylpyrimidine with 4-aminobenzoic acid to form 4-(2-bromo-6-methylpyrimidin-4-ylamino)benzoic acid. This intermediate is then reacted with ethylamine and sodium hydride to form N-(4-(ethylamino)-6-methylpyrimidin-2-yl)-4-aminobenzoic acid, which is then coupled with 1-naphthylamine to form ETP-46464.

Scientific Research Applications

ETP-46464 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. Several preclinical studies have demonstrated the efficacy of ETP-46464 in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, ETP-46464 has been shown to have neuroprotective effects in models of neurodegenerative diseases.

properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-3-25-22-15-16(2)26-24(29-22)28-19-13-11-18(12-14-19)27-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTSMQVJIMUYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

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